2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid
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Overview
Description
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with the molecular formula C8H13N3O7P2 It is known for its unique structure, which includes phosphonomethyl groups and diacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid to form the bis(phosphonomethyl) derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to bind metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of detergents and water treatment chemicals due to its chelating properties.
Mechanism of Action
The mechanism of action of 2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl groups can form stable complexes with metal ions, which can be utilized in various applications such as catalysis, metal ion sequestration, and as a biochemical probe. The molecular targets include metal ions like calcium, magnesium, and transition metals.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar contexts.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions.
Uniqueness
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is unique due to its specific structure, which provides distinct chelating properties and potential for selective metal ion binding. This makes it particularly useful in applications where selective chelation is required.
Properties
CAS No. |
57991-20-5 |
---|---|
Molecular Formula |
C8H18N2O10P2 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-[2-[bis(phosphonomethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(4-8(13)14)1-2-10(5-21(15,16)17)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
DPBKYPHXALYUKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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